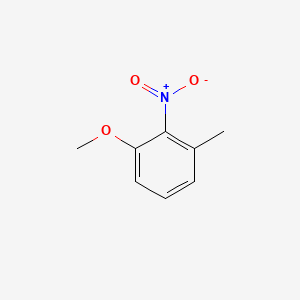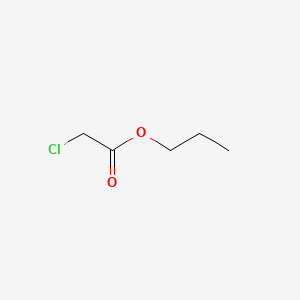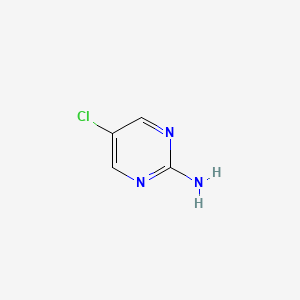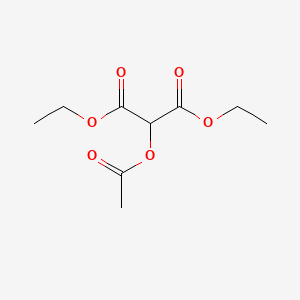![molecular formula C10H11ClO2S B1294387 [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid CAS No. 93-77-6](/img/structure/B1294387.png)
[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid
Übersicht
Beschreibung
[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid is a compound that can be associated with chlorinated aromatic compounds, which have been studied for various applications, including their anti-inflammatory and analgesic activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on chlorinated phenols and their derivatives. These compounds are known for their potential in pharmaceutical applications and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds typically involves the chlorination of phenols or their derivatives in acetic acid. For example, exhaustive chlorination of phenol and substituted phenols in acetic acid has been shown to yield chlorinated cyclohexenone derivatives . Similarly, the chlorination of alkyl-substituted phenols can lead to various chlorination products, including chloromethylene compounds and trichloro ketones . These processes are often elucidated using spectroscopic methods such as IR, UV, and NMR . In the context of [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid, a similar approach could be employed, potentially involving the condensation of thioureas with appropriate chlorinated benzoyl compounds .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography. For instance, the structure of (4-chlorophenoxy)acetic acid has been reported, with the molecules forming planar centrosymmetric hydrogen-bonded cyclic dimers . This information is crucial as it can influence the physical properties and reactivity of the compound. The molecular structure of related compounds, such as {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, has also been characterized by X-ray diffraction, which is stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds is influenced by the presence of substituents on the aromatic ring. The kinetics and mechanisms of aromatic halogen substitution have been studied, revealing that 'abnormal' reaction paths can significantly determine the products of chlorination, especially through electrophilic attack on an activated 'ipso'-position . This knowledge is essential for predicting and controlling the reactions involving [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are closely related to their molecular structure. For example, the low water solubility of (4-chlorophenoxy)acetic acid has been noted, which affects its utility as a herbicide . The presence of chlorine and other substituents can also impact the acidity, boiling point, and stability of these compounds. The anti-inflammatory and analgesic activities of some chlorinated aromatic compounds have been reported, indicating their potential therapeutic properties .
Wissenschaftliche Forschungsanwendungen
It’s worth noting that compounds with similar structures, such as diazine alkaloids (pyridazine, pyrimidine, and pyrazine), have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .
Eigenschaften
IUPAC Name |
2-(4-chloro-2,5-dimethylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEPIGFTISQIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059090 | |
| Record name | Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid | |
CAS RN |
93-77-6 | |
| Record name | 2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((4-chloro-2,5-dimethylphenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[(4-chloro-2,5-dimethylphenyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-chloro-2,5-dimethylphenyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















